![molecular formula C13H18O7 B7819660 Orcinol glucoside](/img/structure/B7819660.png)
Orcinol glucoside
Overview
Description
Orcinol glucoside is a glycoside.
Orcinol glucoside is a natural product found in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.
Scientific Research Applications
Glucosinolates in Health and Disease
Glucosinolates, a group of compounds to which orcinol glucoside is related, have been extensively studied for their potential health benefits and protective effects. In particular, glucosinolates have been associated with anti-carcinogenic properties, primarily due to their conversion into a variety of biologically active breakdown products upon plant tissue damage or by gut microbiota. These breakdown products are believed to play a role in modulating xenobiotic metabolism, inflammation, apoptosis, cell cycle arrest, angiogenesis, metastasis, and epigenetic events. The potential of certain breakdown products as protective agents or even therapeutic strategies against several forms of cancer has been noted, though further research is required to confirm these effects and the feasibility of achieving them through diet or supplements (Capuano et al., 2017).
Regulation of Glucosinolate Biosynthesis
The biosynthesis of glucosinolates is regulated by specific transcription factors, particularly in the Brassicaceae family, which includes many edible plants. Recent genomic studies have facilitated the identification of these transcription factors by allowing comparative genomic analysis with Arabidopsis. Understanding the regulation of glucosinolate biosynthesis is crucial for comprehending the biological activities of these compounds and could potentially lead to methods for enhancing their beneficial properties in plants (Seo & Kim, 2017).
Antimicrobial and Anti-tumor Properties of Glucosinolates
Glucosinolates have been acknowledged for their antimicrobial properties against a range of clinically important bacteria and fungi. They are as potent as certain antibiotics in treating bacteria listed by the World Health Organization as antibiotic-resistant "priority pathogens". Moreover, glucosinolates and their breakdown products act as anti-cancer agents by inducing phase II antioxidant enzymes, which inactivate potential carcinogens. This dual role as antimicrobials and anti-tumor agents highlights the therapeutic potential of glucosinolates (Melrose, 2019).
Diverse Biological Activities and Potential Benefits
Glucosinolates exhibit a range of biological activities, including antifungal, antibacterial, bioherbicidal, antioxidant, antimutagenic, and anticarcinogenic properties. These activities are not only significant in plant defense mechanisms but also present potential health benefits for humans. Despite the drawbacks associated with some glucosinolates, their beneficial bioactivities deserve recognition and further exploration in various therapeutic fields (Vig et al., 2009).
Enhancement of Glucosinolate Bioactivity and Bioavailability
Efforts to improve the bioavailability and bioactivity of glucosinolates involve manipulating their levels in plants through exposure to biotic/abiotic stresses or application of phytohormones. The bioactivity of these compounds is directly related to their levels in the source plant and can be influenced by methods of food preparation, processing, and extraction. This suggests the importance of optimizing sources of glucosinolates to harness their natural bioactive compounds for therapeutic and health-promoting applications (Maina et al., 2020).
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-UJPOAAIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orcinol glucoside | |
CAS RN |
21082-33-7 | |
Record name | 21082-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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